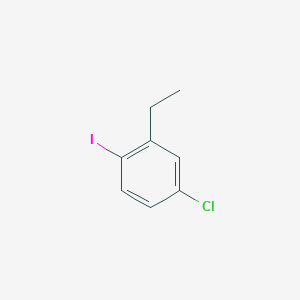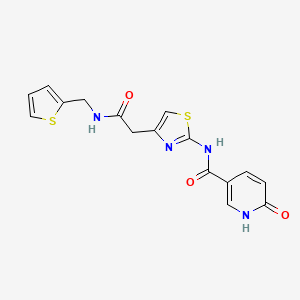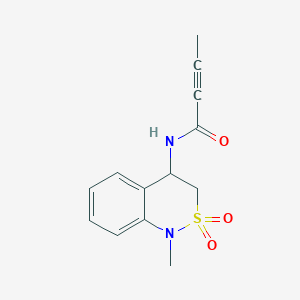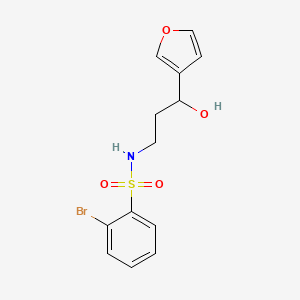
4-Chloro-2-ethyl-1-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-ethyl-1-iodobenzene is a chemical compound with the molecular formula C8H8ClI . It is used in various chemical reactions and has a molecular weight of 266.51 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with chlorine and iodine substituents, and an ethyl group . The InChI code for this compound is 1S/C8H8ClI/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3 .Applications De Recherche Scientifique
Halogen Bonding in Structural Determinants
4-Chloro-2-ethyl-1-iodobenzene plays a role in studies focusing on halogen bonding, particularly in the context of structural determinants. Research by Pigge, Vangala, and Swenson (2006) explores the relative importance of C-X...O=C interactions and type-II I...I interactions in halogenated compounds, shedding light on the structural implications of halogen bonding in 4-halotriaroylbenzenes. This work highlights the compound's utility in understanding molecular interactions crucial for material science and molecular engineering (Pigge, Vangala, & Swenson, 2006).
Advances in Organic Synthesis
The compound is also significant in organic synthesis, where it is used to explore new reactions and synthetic pathways. Garve et al. (2014) describe the ring-opening 1,3-dichlorination of donor-acceptor cyclopropanes by iodobenzene dichloride, showcasing the potential of this compound derivatives in facilitating novel organic transformations. This study illustrates its application in developing new methodologies for producing complex molecules with chlorine atoms in specific positions, beneficial for pharmaceuticals and agrochemicals production (Garve, Barkawitz, Jones, & Werz, 2014).
Catalysis and Oxidative Reactions
Ochiai et al. (2005) demonstrate the iodobenzene-catalyzed alpha-acetoxylation of ketones, utilizing in situ generated hypervalent (diacyloxyiodo)benzenes. This study underscores the role of this compound and its derivatives in catalysis, particularly in oxidation reactions that are pivotal in the synthesis of fine chemicals and intermediates. The catalytic activity of such compounds provides insights into the development of more efficient and selective catalytic processes (Ochiai, Takeuchi, Katayama, Sueda, & Miyamoto, 2005).
Material Science and Thin Film Formation
In material science, this compound derivatives are investigated for their role in the formation of thin films and their application in solar cells. Chen et al. (2017) explore the use of nonpolar antisolvents, including iodobenzene, to assist in forming smooth and crystalline CH3NH3PbI3 thin films. This research is pivotal for advancing solar cell technology, demonstrating how halogenated compounds can influence the nucleation and crystal growth processes critical for the development of high-efficiency photovoltaic devices (Chen et al., 2017).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 4-Chloro-2-ethyl-1-iodobenzene are likely to be biological macromolecules such as proteins or DNA, where it could potentially form covalent bonds through electrophilic aromatic substitution .
Mode of Action
This compound, like other halogenated aromatic compounds, can undergo electrophilic aromatic substitution . In this reaction, the compound acts as an electrophile, reacting with nucleophilic sites on biological macromolecules .
Propriétés
IUPAC Name |
4-chloro-2-ethyl-1-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClI/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQVLAYUCSAADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2722291.png)
![2-[(4-Bromophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2722296.png)
![3-[(5-nitropyridin-2-yl)amino]propanoic Acid](/img/structure/B2722297.png)

![Butyl 4-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate](/img/structure/B2722300.png)


![3,4,5-triethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2722303.png)
![N-(2,6-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2722304.png)
![(5R,7S)-N-(Cyanomethyl)-1-ethyl-5,7-dimethyl-N-(pyridin-2-ylmethyl)-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2722305.png)
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2722306.png)
![(6-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)pyridazin-3-yl)methanol](/img/structure/B2722310.png)
![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2722312.png)
![2,4-dimethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2722313.png)
